2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide features a 1,2,4-triazolo[4,3-a]pyrazine core substituted at position 8 with a morpholine ring and at position 2 with an acetamide group linked to a 4-isopropylphenyl moiety.
Properties
IUPAC Name |
2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14(2)15-3-5-16(6-4-15)22-17(27)13-26-20(28)25-8-7-21-18(19(25)23-26)24-9-11-29-12-10-24/h3-8,14H,9-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGJTMHWUYZEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, including its potential as an antibacterial agent and its effects on various cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.43 g/mol. The structure features a triazolo[4,3-a]pyrazine core, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.43 g/mol |
| CAS Number | 1251686-73-3 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. These compounds have been evaluated for their in vitro antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanisms of action typically involve inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication.
A notable study reported that derivatives similar to the compound exhibited moderate to good antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against the tested strains . This suggests that the compound could be a candidate for further development as an antibacterial agent.
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been investigated. In one study, derivatives were tested against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These results indicate that the compound can effectively inhibit tumor cell growth and may act as a c-Met kinase inhibitor at nanomolar concentrations, which is crucial in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazolo[4,3-a]pyrazine core likely binds to enzymes involved in DNA replication and repair.
- Receptor Binding : The morpholine ring may enhance binding affinity to various receptors involved in cellular signaling pathways.
- Cell Cycle Modulation : Studies involving fluorescence staining and cell cycle assays suggest that the compound induces apoptosis in cancer cells through disruption of normal cell cycle progression.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Antibacterial Efficacy : A study demonstrated that triazolo derivatives exhibited superior antibacterial effects compared to traditional antibiotics like ampicillin.
- Cancer Cell Line Studies : Another investigation into the structure–activity relationship indicated that modifications to the morpholine ring could significantly enhance anticancer potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Morpholine vs. Sulfanyl/Phenoxy Groups: The morpholin-4-yl group in the target compound (vs. sulfanyl or phenoxy in others) may improve solubility due to morpholine's polarity, while maintaining moderate lipophilicity . Compounds with sulfanyl groups (e.g., ) could exhibit unique reactivity or binding via thiol interactions .
Acetamide Modifications: The isopropylphenyl group in the target compound offers steric bulk and lipophilicity, contrasting with 's phenoxyethyl-acetamide, which integrates antioxidant moieties for dual functionality .
Biological Implications : 's benzylpiperazinyl-substituted analog highlights the role of nitrogen-rich substituents in enhancing blood-brain barrier penetration, suggesting the target compound's isopropyl group may favor peripheral targets .
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : Morpholine rings are generally resistant to oxidation, whereas sulfanyl groups () may undergo metabolic sulfoxidation, affecting half-life .
Preparation Methods
Hydrazide Formation and Cyclization
Ethyl trifluoroacetate reacts with hydrazine hydrate in acetonitrile at 20°C to yield trifluoroacetohydrazide (II ). Subsequent treatment with chloroacetyl chloride and sodium hydroxide at 10°C generates intermediate III , which undergoes dehydration and cyclization using phosphorus oxychloride (POCl₃) to form oxadiazole IV . Further cyclization with ethylenediamine at −20°C produces compound V , which is treated with concentrated HCl to yield 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI ) in high yield.
Morpholine Substitution
To introduce the morpholine group at position 8 of the triazolo[4,3-a]pyrazine core, nucleophilic aromatic substitution is employed. Morpholine reacts with a halogenated precursor (e.g., 8-chloro-3-oxo-triazolo[4,3-a]pyrazine) in polar aprotic solvents like DMF or DCM, often catalyzed by bases such as triethylamine or DIEA. Reaction temperatures typically range from 0°C to room temperature, with completion confirmed by TLC or HPLC.
Acetamide Sidechain Incorporation
The N-[4-(propan-2-yl)phenyl]acetamide moiety is introduced via amide coupling. Two primary strategies are documented: carbodiimide-mediated coupling and activation with carbonyl diimidazole (CDI) .
Carbodiimide-Mediated Coupling
A representative procedure involves reacting 2-(8-morpholino-3-oxo-triazolo[4,3-a]pyrazin-2-yl)acetic acid with 4-isopropylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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Reactants:
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2-(8-Morpholino-3-oxo-triazolo[4,3-a]pyrazin-2-yl)acetic acid (1.0 equiv)
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4-Isopropylaniline (1.2 equiv)
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EDC (1.5 equiv), HOBt (1.5 equiv)
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Solvent: Dichloromethane (DCM) or DMF
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Conditions: 0°C to room temperature, 4–16 h
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Workup: Aqueous NaHCO₃ wash, drying (Na₂SO₄), column chromatography (EtOAc/hexane)
CDI Activation Method
Alternative approaches use CDI to activate the carboxylic acid before coupling with the amine:
-
Reactants:
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2-(8-Morpholino-3-oxo-triazolo[4,3-a]pyrazin-2-yl)acetic acid (1.0 equiv)
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CDI (1.2 equiv), 4-isopropylaniline (1.1 equiv)
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Solvent: Acetonitrile
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Conditions: 65–70°C, 22 h
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their outcomes:
| Method | Coupling Agent | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt | DCM/DMF | 0°C → RT | 4–16 | 71–86% | |
| CDI Activation | CDI | Acetonitrile | 65–70°C | 22 | 82% | |
| Nucleophilic Substitution | Morpholine | DMF | RT | 12 | 75%* |
Optimization and Challenges
Side Reactions
Overactivation of the carboxylic acid with EDC can lead to oligomerization. Adding HOBt suppresses this by forming a stable active ester.
Purification
Column chromatography with EtOAc/hexane (7:3) effectively isolates the target compound. Recrystallization from ethyl acetate/petroleum ether mixtures improves purity.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyrazine core followed by sequential substitutions. Key steps include:
- Condensation reactions to assemble the triazole and pyrazine rings under reflux in ethanol or DMSO .
- Substitution reactions to introduce the morpholine and isopropylphenyl groups, requiring catalysts like Lewis acids (e.g., AlCl₃) and inert atmospheres to prevent oxidation .
- Acetamide coupling via nucleophilic acyl substitution, optimized at 60–80°C in dichloromethane or THF . Critical conditions : Temperature control (±5°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for amine coupling) significantly impact yield (typically 50–70%) .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C): Validates regiochemistry of the triazole ring and substituent positions (e.g., morpholine’s methylene protons at δ 3.5–3.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 452.18 for C₂₁H₂₅N₅O₃) and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>95% for biological assays) and monitors degradation under stress conditions (e.g., pH 2–12) .
Q. What structural features contribute to its potential pharmacological activity?
- Triazolopyrazine core : Imparts rigidity and π-stacking capability, enhancing binding to enzymes like kinases .
- Morpholine substituent : Improves solubility and modulates pharmacokinetics via hydrogen bonding .
- Isopropylphenyl acetamide : Increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration for CNS targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across derivatives?
Discrepancies often arise from:
- Substituent effects : For example, replacing morpholine with piperazine alters selectivity for serotonin receptors vs. kinase inhibition .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using ATP concentration gradients in kinase assays) . Methodological solution : Use orthogonal assays (e.g., SPR for binding affinity + cell-based viability assays) and meta-analysis of SAR trends .
Q. What computational strategies are effective for predicting off-target interactions and toxicity?
- Molecular docking : Prioritize targets using homology models (e.g., MAPK14 or 5-HT₂A receptors) and validate with free-energy perturbation (FEP) calculations .
- ADMET prediction : Tools like SwissADME predict metabolic liabilities (e.g., CYP3A4-mediated oxidation of the morpholine ring) .
- ToxCast profiling : Screen for hERG inhibition (risk flagged at IC₅₀ <10 μM) and mitochondrial toxicity .
Q. How can reaction pathways be optimized to reduce byproducts during large-scale synthesis?
- Flow chemistry : Reduces side reactions (e.g., diacylation) by controlling residence time (<2 minutes) and temperature gradients .
- Catalyst screening : Immobilized Pd/C or enzyme-mediated coupling improves regioselectivity (>90% for acetamide formation) .
- In situ monitoring : Use Raman spectroscopy to track intermediates and adjust reagent addition dynamically .
Q. What formulation challenges arise due to the compound’s physicochemical properties, and how are they addressed?
- Low aqueous solubility : Use co-solvents (e.g., PEG 400) or nanoliposomal encapsulation (improves bioavailability by 3–5×) .
- pH-dependent degradation : Stabilize with lyophilized formulations (pH 6.8 buffer) and exclude light/O₂ during storage .
- Plasma protein binding (>90%) : Modify with PEGylation or prodrug strategies to enhance free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
